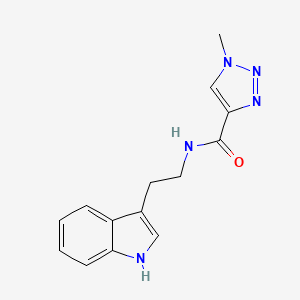

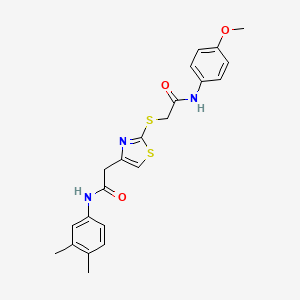

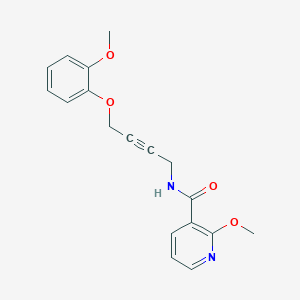

N-(2-(1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and biologically active molecules . The compound also contains a 1,2,3-triazole ring, which is a type of heterocyclic compound that often exhibits various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Approaches : The synthesis of triazole derivatives, including those structurally similar to N-(2-(1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a key area of research. Studies have detailed synthetic routes to create various triazoles, showcasing their versatility and the importance of precise chemical modifications to achieve desired properties (Kan, 2015; Nemoto et al., 2016).

Structural Insights : Detailed structural characterization, including crystallography and NMR studies, provides insight into the molecular geometry, stability, and potential interaction mechanisms of triazole compounds. This foundational knowledge supports further exploration of their applications in various fields (Dolzhenko et al., 2010).

Biological Activities and Applications

Antimicrobial Properties : Triazole derivatives exhibit a range of biological activities, including antimicrobial effects against various bacterial and fungal pathogens. The structural diversity among these compounds allows for the exploration of selective toxicity and mechanism of action studies, potentially leading to new therapeutic agents (Pokhodylo et al., 2021; Kaplancikli et al., 2008).

Receptor Agonist/Antagonist Activities : The exploration of triazole derivatives as receptor agonists or antagonists, particularly in the context of the cannabinoid and serotonin receptors, underscores their potential in neuropharmacology and the treatment of related disorders (Doi et al., 2017; Tzvetkov et al., 2014).

Chemical and Pharmacological Diversity : The diverse chemical modifications and resulting pharmacological properties of triazole derivatives, including anti-convulsive and receptor-selective activities, highlight the potential for these compounds in drug discovery and development. Their synthesis and evaluation for various biological activities continue to be a significant area of research (Shelton, 1981).

Safety and Hazards

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and more .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. These could potentially include modulation of receptor activity, alteration of signal transduction pathways, inhibition of enzymatic activity, disruption of microbial growth, induction of apoptosis in cancer cells, and more .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-19-9-13(17-18-19)14(20)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBRKLKDAKBUBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2934002.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)